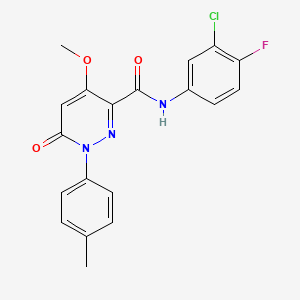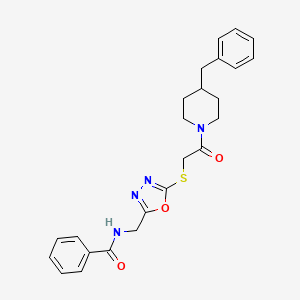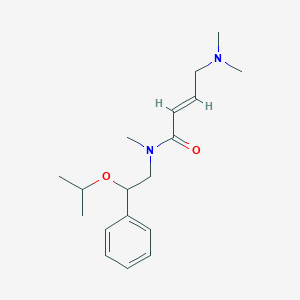![molecular formula C21H26N2O4S B2468685 2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922023-11-8](/img/structure/B2468685.png)
2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality 2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compounds and Their Importance in Drug Discovery
The exploration of heterocyclic compounds, such as benzothiazoles, oxazoles, and diazepines, has been pivotal in drug discovery and development. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal properties, among others. For instance, benzothiazole derivatives are recognized for their antimicrobial and anticancer activities, showcasing the structural versatility and therapeutic potential of these heterocyclic compounds (K. Ahmed et al., 2015; K. Kropp and P. Fedorak, 1998). These findings underscore the importance of structural modifications and the introduction of specific functional groups in enhancing the biological efficacy and pharmacological profiles of heterocyclic compounds.
Enzymatic Degradation of Organic Pollutants
In environmental science, the enzymatic approach towards the remediation of organic pollutants highlights the potential applications of specific chemical compounds as mediators or substrates in pollution control. The use of redox mediators, in conjunction with enzymes like laccases and peroxidases, facilitates the degradation of recalcitrant pollutants, indicating the potential utility of complex organic compounds in enhancing enzymatic efficiency and broadening the range of degradable substrates (Maroof Husain and Q. Husain, 2007). This area of research underscores the intersection of organic chemistry and environmental biotechnology, where specific compounds can play a critical role in pollution mitigation strategies.
Antimicrobial and Antifungal Research
The development of new antimicrobial and antifungal agents also illustrates the relevance of heterocyclic and sulfonamide compounds. Oxazolidinones, for instance, have been the focus of extensive research due to their effectiveness against Gram-positive bacteria, showcasing the ongoing efforts to combat antimicrobial resistance through the discovery of novel drug candidates (O. Phillips and L. Sharaf, 2016). Similarly, studies on the in vitro antifungal activities of various compounds, including voriconazole, emphasize the importance of chemical synthesis and the exploration of new therapeutic agents in addressing fungal infections (A. Espinel-Ingroff et al., 2004).
Propriétés
IUPAC Name |
2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-13-9-15(3)19(10-14(13)2)28(25,26)22-16-7-8-18-17(11-16)23(6)20(24)21(4,5)12-27-18/h7-11,22H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWKWBFFNBUSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenyl-2-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2468603.png)
![1-[4-(1-Adamantyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2468604.png)
![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2468605.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone](/img/structure/B2468606.png)
![1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone](/img/structure/B2468607.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2468612.png)

![3-(Bromomethyl)-7,7-difluorobicyclo[4.1.0]heptane](/img/structure/B2468617.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2468619.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide](/img/structure/B2468620.png)
![(2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/no-structure.png)